molecular formula C28H31N5O3S B11694436 (2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11694436
M. Wt: 517.6 g/mol
InChI Key: FQQBSTJWPDAGNH-WGOQTCKBSA-N
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Description

(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a]benzimidazole core, which is known for its biological activity. The presence of nitro and piperidine groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the nitro and piperidine groups. Common reagents used in these reactions include thionyl chloride, piperidine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The piperidine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the piperidine groups enhance its binding affinity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its combination of a thiazolo[3,2-a]benzimidazole core with nitro and piperidine groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H31N5O3S

Molecular Weight

517.6 g/mol

IUPAC Name

(2E)-6,7-dimethyl-2-[[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C28H31N5O3S/c1-18-13-21-23(14-19(18)2)32-27(34)26(37-28(32)29-21)16-20-15-25(33(35)36)24(31-11-7-4-8-12-31)17-22(20)30-9-5-3-6-10-30/h13-17H,3-12H2,1-2H3/b26-16+

InChI Key

FQQBSTJWPDAGNH-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=C(C=C4N5CCCCC5)N6CCCCC6)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C=C4N5CCCCC5)N6CCCCC6)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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